molecular formula C11H13FO4 B13605924 Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13605924
M. Wt: 228.22 g/mol
InChI Key: VPSXLDZNJQBHMH-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoate.

    Reduction: 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanol.

    Substitution: 3-(2-amino-4-methoxyphenyl)-2-hydroxypropanoate or 3-(2-thio-4-methoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the benzene ring can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The hydroxypropanoate ester group may also play a role in the compound’s overall bioactivity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
  • Methyl 3-(2-fluoro-4-chlorophenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO4/c1-15-8-4-3-7(9(12)6-8)5-10(13)11(14)16-2/h3-4,6,10,13H,5H2,1-2H3

InChI Key

VPSXLDZNJQBHMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)OC)O)F

Origin of Product

United States

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